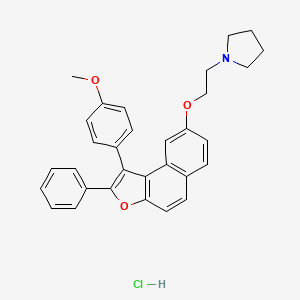
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is a complex organic compound It features a pyrrolidine ring, a naphthofuran moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride typically involves multiple steps:
Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran ring.
Attachment of the Methoxyphenyl Group: This is achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced to the naphthofuran core.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is attached via a nucleophilic substitution reaction, often using a pyrrolidine derivative and a suitable leaving group.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with an ethyl group and converting the product to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions for scale-up. This includes using continuous flow reactors for better control over reaction parameters and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the naphthofuran moiety, potentially converting it to a dihydrofuran derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrrolidine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine derivatives with different substituents.
- Naphthofuran derivatives with varying functional groups.
- Methoxyphenyl-containing compounds.
Uniqueness
Pyrrolidine, 1-(2-((1-(p-methoxyphenyl)-2-phenylnaphtho(2,1-b)furan-8-yl)oxy)ethyl)-, hydrochloride stands out due to its unique combination of structural features. The presence of the pyrrolidine ring, naphthofuran moiety, and methoxyphenyl group in a single molecule provides a distinct set of chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
25439-33-2 |
|---|---|
Molecular Formula |
C31H30ClNO3 |
Molecular Weight |
500.0 g/mol |
IUPAC Name |
1-[2-[1-(4-methoxyphenyl)-2-phenylbenzo[e][1]benzofuran-8-yl]oxyethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H29NO3.ClH/c1-33-25-13-10-23(11-14-25)29-30-27-21-26(34-20-19-32-17-5-6-18-32)15-9-22(27)12-16-28(30)35-31(29)24-7-3-2-4-8-24;/h2-4,7-16,21H,5-6,17-20H2,1H3;1H |
InChI Key |
NUFCPGQJYMJYQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=C(C=CC(=C4)OCCN5CCCC5)C=C3)C6=CC=CC=C6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















